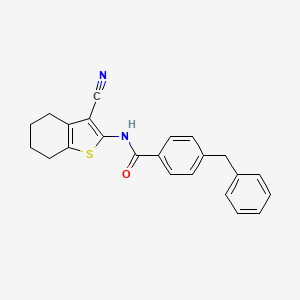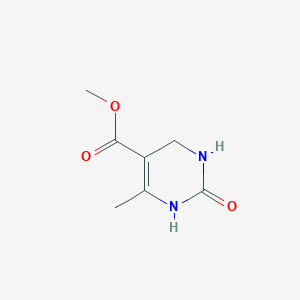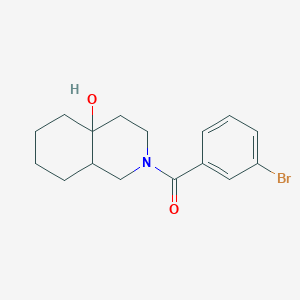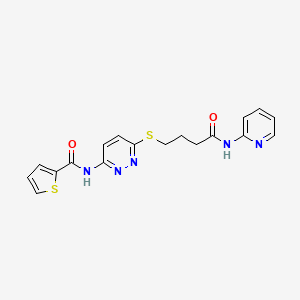
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that typically exhibit a broad range of biological activities due to their complex structure. The molecule contains several functional groups, including amide, thioether, and pyridine, which are common in drug molecules and bioactive compounds, suggesting potential pharmacological or biological applications.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step chemical reactions, including coupling and condensation reactions. For example, related compounds have been synthesized through three-component reactions in water using triethylamine as a base at room temperature, characterized by techniques such as FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019). These methods may provide insights into the potential synthesis routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities can be analyzed using computational chemistry methods, including density functional theory (DFT) calculations. These analyses help in understanding the electronic structure, reactivity parameters, and nonlinear optical (NLO) properties (Ahmad et al., 2021). Such studies are crucial for predicting the behavior of the compound in biological systems or its interaction with other molecules.
Chemical Reactions and Properties
Compounds with thiophene and pyridine moieties often undergo various chemical reactions, including Suzuki cross-coupling reactions. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physicochemical properties (Gad-Elkareem et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are key factors that influence the compound's application. X-ray diffraction methods can reveal detailed insights into the crystal structure, which is essential for understanding the compound's stability and reactivity (Qin et al., 2019).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other molecules are critical for the compound's application in various fields. Studies involving similar compounds focus on their reactivity parameters, such as electron affinity, ionization energy, and electrophilicity index, to predict their behavior in chemical reactions (Ahmad et al., 2021).
Scientific Research Applications
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, have demonstrated significant versatility in organic synthesis, catalysis, and medicinal applications. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). The review underscores the potential of N-oxide derivatives, suggesting that the structure of N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide could be explored for similar applications.
Central Nervous System (CNS) Acting Drugs
The search for functional chemical groups capable of serving as lead molecules for CNS activity has identified heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) as promising candidates. These compounds, which include pyridine and thiophene derivatives, may offer a range of CNS effects, from depression alleviation to convulsion control (Saganuwan, 2017). Given its heterocyclic structure, N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide might be explored for CNS-related therapeutic applications.
Synthesis and Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives have been identified for their antitumor, antibacterial, analgesic, and diuretic activities, alongside being recognized as selective phosphodiesterase inhibitors. This broad spectrum of biological activity highlights the potential of pyridopyridazine scaffolds in medicinal chemistry (Wojcicka and Nowicka-Zuchowska, 2018). Although the specific compound is not directly mentioned, its pyridazin-3-yl component could imply possible biological activities worthy of investigation.
Applications in Nitrogen Fertilizers
While not directly related to the compound of interest, research on the use of urea as a nitrogen fertilizer, which reviews problems such as NH3 volatilization and NO2- accumulation, can shed light on the chemical behavior of nitrogen-containing compounds in environmental settings (Bremner, 1995). Understanding these reactions may provide insights into the environmental stability and degradation pathways of N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide.
properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-2-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-16(20-14-6-1-2-10-19-14)7-4-12-27-17-9-8-15(22-23-17)21-18(25)13-5-3-11-26-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAYTRNSKFMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)
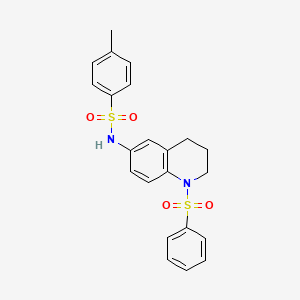

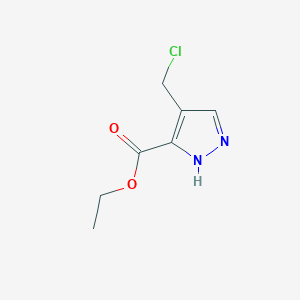
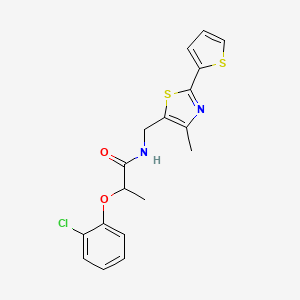
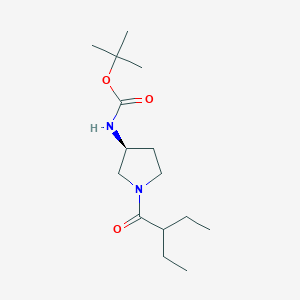
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
